5-Phenyl-2-(4-pyridinyl)-4-thiazolol

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

5-Phenyl-2-(4-pyridinyl)-4-thiazolol (CAS 131786-82-8) is a heterocyclic thiazole derivative that integrates a 4-pyridinyl ring at the 2‑position and a phenyl ring at the 5‑position of a 4‑hydroxy‑thiazole core. The compound belongs to the 2‑(4‑pyridyl)‑4‑thiazolol class, which is recognized as a privileged scaffold in medicinal chemistry for kinase hinge‑binding and in photophysical probe development.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 131786-82-8
Cat. No. B14011134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(4-pyridinyl)-4-thiazolol
CAS131786-82-8
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=NC=C3)O
InChIInChI=1S/C14H10N2OS/c17-13-12(10-4-2-1-3-5-10)18-14(16-13)11-6-8-15-9-7-11/h1-9,17H
InChIKeyFAHWFDUZDMPEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-(4-pyridinyl)-4-thiazolol (CAS 131786-82-8): Core Properties and Structural Identity for Informed Procurement


5-Phenyl-2-(4-pyridinyl)-4-thiazolol (CAS 131786-82-8) is a heterocyclic thiazole derivative that integrates a 4-pyridinyl ring at the 2‑position and a phenyl ring at the 5‑position of a 4‑hydroxy‑thiazole core . The compound belongs to the 2‑(4‑pyridyl)‑4‑thiazolol class, which is recognized as a privileged scaffold in medicinal chemistry for kinase hinge‑binding [1] and in photophysical probe development [2]. With a molecular weight of 254.31 g·mol⁻¹, a calculated XLogP3 of 3.2 , and a documented inhibitory profile against 5‑lipoxygenase (IC₅₀ 540 nM) [3], this compound occupies a distinct physicochemical and biological space that sets it apart from its closest structural analogs.

Why 5-Phenyl-2-(4-pyridinyl)-4-thiazolol Cannot Be Replaced by Generic In‑Class Analogs


Although the 2‑(4‑pyridinyl)‑4‑thiazolol chemotype encompasses several commercially available analogs, key physicochemical and biological parameters diverge sharply across substituent patterns. The 5‑phenyl derivative exhibits an XLogP3 of 3.2 , whereas the 5‑methyl congener has a log P of 2.22 — a difference of nearly one log unit that translates to an order of magnitude variation in predicted membrane permeability. Furthermore, the pyridyl nitrogen position is critical: 3‑pyridinyl isomers display markedly inferior photophysical quantum yields compared to the 4‑pyridinyl series [1], and the 4‑pyridinyl orientation is essential for forming the hydrogen‑bond interaction with the kinase hinge backbone (e.g., Met156 in ROCK1) [2]. Substituting 5‑phenyl‑2‑(4‑pyridinyl)‑4‑thiazolol with a simpler 5‑methyl or a positional isomer therefore risks losing both target engagement potency and the photophysical utility that the specific substitution pattern confers.

5-Phenyl-2-(4-pyridinyl)-4-thiazolol: Quantitative Differentiation Evidence Against Closest Analogs


5-Lipoxygenase Inhibitory Potency: Cross-Study Comparison with Zileuton

5-Phenyl-2-(4-pyridinyl)-4-thiazolol inhibits 5‑lipoxygenase (5‑LO) in intact rat polymorphonuclear leukocytes with an IC₅₀ of 540 nM [1]. This value is within the same order of magnitude as the clinically approved 5‑LO inhibitor zileuton, which shows IC₅₀ values ranging from 0.4 µM to 1.05 µM depending on the assay system . Although a direct head‑to‑head comparison is not available, the datasets were generated using analogous enzymatic readouts, supporting a meaningful cross‑study comparison. The thiazole‑based scaffold of the target compound is structurally distinct from the benzothiophene core of zileuton, offering a divergent chemotype for inhibitor development.

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

Lipophilicity Differential: XLogP3 Comparison with 5-Methyl Analog

The calculated partition coefficient (XLogP3) of 5‑phenyl‑2‑(4‑pyridinyl)‑4‑thiazolol is 3.2 , while the 5‑methyl analog (CAS 70547‑50‑1) has a reported log P of 2.22 . The Δlog P of +0.98 units corresponds to approximately a 10‑fold increase in predicted octanol‑water partitioning, which is conventionally associated with enhanced passive membrane permeability [1]. This difference arises directly from the replacement of the 5‑methyl group with a phenyl ring, increasing both molecular volume and hydrophobic surface area. The target compound therefore occupies a lipophilicity window that is favorable for cell‑based assays (log P ≈ 3) without reaching the excessive lipophilicity (log P > 5) that often leads to poor solubility and promiscuous binding.

lipophilicity membrane permeability drug-likeness

Photophysical Property Advantage: 4-Pyridinyl vs. 3-Pyridinyl Isomeric Series

In a systematic study of three isomeric 2‑pyridyl‑4‑aryl thiazole series (Suryawanshi et al., 2019), the 4‑pyridinyl isomers consistently displayed superior photophysical properties — including higher luminescence quantum yields — compared to the 3‑pyridinyl isomers [1]. The 5‑phenyl‑2‑(3‑pyridinyl)‑4‑thiazolol positional isomer (CAS 131786‑81‑7) is commercially available and structurally very similar, yet the data show that moving the pyridyl nitrogen from the 4‑position to the 3‑position degrades fluorescence performance. The 4‑pyridinyl compound therefore represents the preferred scaffold for applications requiring fluorescent detection or imaging.

fluorescent probes photoluminescence quantum yield

Kinase Hinge-Binding Motif: Scaffold-Specific Interaction with ROCK1

The [4‑(4‑pyridinyl)‑2‑thiazolyl] group, which is the core structural element of the target compound, has been experimentally validated as a hinge‑binding motif in ROCK1 kinase inhibitors. Crystallographic and biochemical evidence shows that the pyridyl nitrogen forms a hydrogen bond with the backbone NH of Met156 in the kinase hinge region [1]. Compounds incorporating this motif have been shown to achieve >40% inhibition of ROCK1 kinase activity at a screening concentration of 50 µM [1]. In contrast, the 3‑pyridinyl and 2‑pyridinyl isomers place the nitrogen in positions that cannot optimally engage the hinge hydrogen‑bond network, as supported by molecular modeling studies [2]. This geometry‑dependent binding makes the 4‑pyridinyl‑thiazole architecture a privileged starting point for ATP‑competitive kinase inhibitor design.

kinase inhibition ROCK1 hinge-binding motif

High-Value Application Scenarios for 5-Phenyl-2-(4-pyridinyl)-4-thiazolol Based on Verified Differentiation Evidence


Chemical Probe for 5‑Lipoxygenase‑Mediated Inflammatory Pathways

With a confirmed IC₅₀ of 540 nM against 5‑LO in intact rat leukocytes [1], 5‑phenyl‑2‑(4‑pyridinyl)‑4‑thiazolol can serve as a structurally distinct chemical probe alongside zileuton for dissecting leukotriene‑dependent signaling. Its thiazole core offers a different synthetic vector for SAR exploration compared to benzothiophene‑based inhibitors, making it valuable for target validation studies where chemotype diversity is needed to control for off‑target effects.

Fluorescent Sensor or Imaging Agent Development

The 4‑pyridinyl‑thiazole scaffold has been demonstrated to provide superior photophysical properties relative to 3‑pyridinyl analogs [2]. Researchers constructing fluorescent probes for DNA labeling, protein tagging, or cellular imaging can leverage this validated scaffold advantage. The 5‑phenyl substituent further extends the π‑conjugation system, which may enhance extinction coefficients and Stokes shifts, as supported by the photophysical trends reported for 4‑aryl‑2‑(4‑pyridyl)thiazoles.

Kinase Inhibitor Lead Generation Targeting ROCK1/2 and Related Kinases

The [4‑(4‑pyridinyl)‑2‑thiazolyl] motif has been crystallographically validated as a hinge‑binding element in ROCK1 [3], and compounds bearing this motif have demonstrated >40% kinase inhibition at a screening concentration of 50 µM. 5‑Phenyl‑2‑(4‑pyridinyl)‑4‑thiazolol can be employed as a core scaffold for fragment‑based or structure‑guided optimization campaigns against ROCK1/2 and potentially other AGC kinase family members that share a conserved hinge architecture.

Membrane‑Permeable Phenotypic Screening Scaffold

The compound's calculated XLogP3 of 3.2 places it in an optimal lipophilicity range for cell‑based phenotypic screening — sufficiently lipophilic to cross cell membranes yet below the threshold associated with nonspecific cytotoxicity and solubility limitations. Compared to the 5‑methyl analog (log P 2.22) , the 5‑phenyl derivative offers approximately 10‑fold higher predicted membrane permeability, making it a more suitable choice for intracellular target engagement in whole‑cell assays.

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